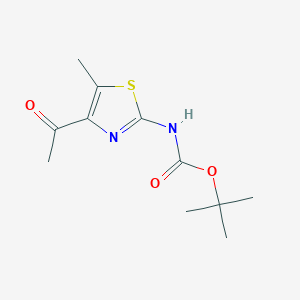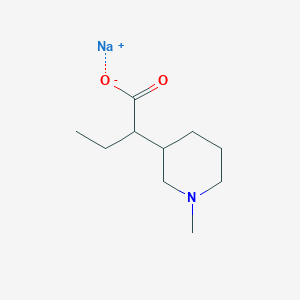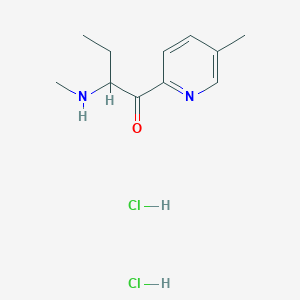
4-(Trifluoromethyl)-1,3-oxazole-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Trifluoromethyl)-1,3-oxazole-2-carbaldehyde is a chemical compound characterized by the presence of a trifluoromethyl group attached to an oxazole ring, which is further substituted with a carbaldehyde group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)-1,3-oxazole-2-carbaldehyde typically involves the cycloaddition reaction of trifluoromethyl nitrile oxide with suitable alkyne substrates. The reaction conditions are optimized to control the rate and concentration of trifluoromethyl nitrile oxide formation, which is critical for the preferential formation of the desired oxazole product .
Industrial Production Methods: Industrial production methods for this compound often involve the use of specialized equipment and safety protocols due to the reactive nature of the trifluoromethyl group. The process may include steps such as lithiation, electrophile quenching, and alkoxylation to achieve the desired product with high yield and purity .
化学反应分析
Types of Reactions: 4-(Trifluoromethyl)-1,3-oxazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles or electrophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like Grignard reagents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
4-(Trifluoromethyl)-1,3-oxazole-2-carbaldehyde has a wide range of applications in scientific research:
作用机制
The mechanism by which 4-(Trifluoromethyl)-1,3-oxazole-2-carbaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can influence the compound’s binding affinity and specificity, leading to alterations in biological pathways and processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
4-(Trifluoromethyl)phenol: This compound also contains a trifluoromethyl group and is used in various chemical and pharmaceutical applications.
Trifluoromethylpyridine: Known for its use in agrochemicals and pharmaceuticals, this compound shares similar structural features with 4-(Trifluoromethyl)-1,3-oxazole-2-carbaldehyde.
Uniqueness: this compound is unique due to the presence of both an oxazole ring and a carbaldehyde group, which confer distinct chemical reactivity and potential for diverse applications. Its trifluoromethyl group enhances its stability and bioactivity, making it a valuable compound in various research and industrial contexts .
属性
分子式 |
C5H2F3NO2 |
|---|---|
分子量 |
165.07 g/mol |
IUPAC 名称 |
4-(trifluoromethyl)-1,3-oxazole-2-carbaldehyde |
InChI |
InChI=1S/C5H2F3NO2/c6-5(7,8)3-2-11-4(1-10)9-3/h1-2H |
InChI 键 |
IMZWEQONZIUZIH-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=C(O1)C=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![rac-tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13507073.png)
![1-Phenylbicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B13507084.png)


![Ethyl 3-[(oxan-4-yl)amino]propanoate](/img/structure/B13507092.png)

![1-{7,10-Dioxadispiro[2.2.4^{6}.2^{3}]dodecan-1-yl}methanaminehydrochloride](/img/structure/B13507111.png)


![6-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13507120.png)

![2-[2-(4-Methylpiperazin-1-yl)ethoxy]ethan-1-amine trihydrochloride](/img/structure/B13507132.png)

